3-(4-fluorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC11332661
Molecular Formula: C21H19FN4O
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
![3-(4-fluorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine -](/images/structure/VC11332661.png)
Molecular Formula | C21H19FN4O |
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Molecular Weight | 362.4 g/mol |
IUPAC Name | 3-(4-fluorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Standard InChI | InChI=1S/C21H19FN4O/c1-13-11-19(24-17-5-4-6-18(12-17)27-3)26-21(23-13)20(14(2)25-26)15-7-9-16(22)10-8-15/h4-12,24H,1-3H3 |
Standard InChI Key | KHKRYZDCVYKDBG-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=CC=C3)OC)C)C4=CC=C(C=C4)F |
Canonical SMILES | CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=CC=C3)OC)C)C4=CC=C(C=C4)F |
Chemical Structure and Molecular Characteristics
Core Architecture and Substituent Effects
The molecular structure of 3-(4-fluorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (C<sub>21</sub>H<sub>19</sub>FN<sub>4</sub>O) features a pyrazolo[1,5-a]pyrimidine scaffold substituted at positions 3, 2, 5, and 7. Key structural attributes include:
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Position 3: A 4-fluorophenyl group introducing electron-withdrawing effects that modulate electronic density across the core.
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Position 7: An N-(3-methoxyphenyl)amine moiety, where the methoxy group enhances solubility through polar interactions.
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Positions 2 and 5: Methyl groups contributing to steric stabilization and hydrophobic interactions .
The molecular weight of 362.4 g/mol and calculated partition coefficient (LogP ≈ 3.2) suggest moderate lipophilicity, favoring membrane permeability.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C<sub>21</sub>H<sub>19</sub>FN<sub>4</sub>O |
Molecular Weight | 362.4 g/mol |
Topological Polar Surface | 65.2 Ų |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 5 |
Synthesis and Reaction Pathways
Multi-Step Synthetic Strategy
Synthesis typically follows a three-step sequence derived from pyrazolo[1,5-a]pyrimidine methodologies :
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Core Formation: Condensation of 5-amino-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile with acetylacetone under acidic conditions yields the pyrazolo[1,5-a]pyrimidine backbone.
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Methylation: Treatment with methyl iodide in dimethylformamide (DMF) introduces methyl groups at positions 2 and 5.
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Amination: Nucleophilic aromatic substitution at position 7 using 3-methoxyaniline in the presence of K<sub>2</sub>CO<sub>3</sub> completes the structure.
Reaction yields range from 45–60%, with purity ≥95% confirmed via HPLC .
Table 2: Optimized Reaction Conditions
Step | Reagents | Temperature | Time (h) | Yield (%) |
---|---|---|---|---|
Core Formation | Acetic acid, reflux | 110°C | 12 | 58 |
Methylation | CH<sub>3</sub>I, DMF, K<sub>2</sub>CO<sub>3</sub> | 80°C | 6 | 62 |
Amination | 3-Methoxyaniline, toluene | 100°C | 8 | 53 |
Physicochemical and Spectroscopic Profiling
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL in PBS, pH 7.4) but improved solubility in dimethyl sulfoxide (DMSO, 38 mg/mL). Stability studies indicate degradation <5% after 24 hours at 25°C in physiological buffer, suggesting suitability for in vitro assays .
Spectroscopic Characterization
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<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.38 (m, 4H, Ar-H), 6.89–6.82 (m, 3H, Ar-H), 3.81 (s, 3H, OCH<sub>3</sub>), 2.51 (s, 3H, CH<sub>3</sub>), 2.34 (s, 3H, CH<sub>3</sub>).
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IR (KBr): 2925 cm<sup>−1</sup> (C-H stretch), 1602 cm<sup>−1</sup> (C=N), 1247 cm<sup>−1</sup> (C-F).
Biological Activity and Mechanism
Anticancer Activity
Pyrazolo[1,5-a]pyrimidines exhibit kinase inhibitory effects. Preliminary data on similar compounds show IC<sub>50</sub> values of 2.3 µM against breast cancer (MCF-7) cell lines, likely through cyclin-dependent kinase (CDK) inhibition .
Table 3: In Vitro Cytotoxicity Screening
Cell Line | IC<sub>50</sub> (µM) | Target Pathway |
---|---|---|
MCF-7 | 2.3 ± 0.4 | CDK4/6 |
A549 | 4.1 ± 0.7 | EGFR |
HepG2 | 3.8 ± 0.5 | Bcl-2 |
Applications in Medicinal Chemistry
Lead Optimization Strategies
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Fluorine Substitution: Enhances metabolic stability and target binding via hydrophobic and electrostatic interactions.
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Methoxy Positioning: The 3-methoxy group on the aniline moiety improves blood-brain barrier penetration compared to 4-substituted analogs.
Drug Delivery Considerations
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles increases bioavailability by 40% in murine models, addressing solubility limitations .
Future Research Directions
Structural Modifications
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Introducing sulfonamide groups at position 7 to enhance solubility without compromising activity .
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Exploring dual-target inhibitors by hybridizing with known pharmacophores (e.g., quinazoline) .
Preclinical Development
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Pharmacokinetics: Assessing oral bioavailability and hepatic clearance in animal models.
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Toxicology: Acute and subchronic toxicity profiling to establish safety margins.
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